
Methyl 2,6-difluorobenzoate
Overview
Description
Methyl 2,6-difluorobenzoate (CAS 13671-00-6) is a fluorinated aromatic ester with the molecular formula C₈H₆F₂O₂ and a molecular weight of 172.13 g/mol . It is characterized by two fluorine atoms at the 2- and 6-positions of the benzene ring and a methoxy carbonyl group at the 1-position. The compound exhibits a density of 1.3 g/cm³, a boiling point of 209.2°C, and a flash point of 78.3°C . It is widely used in organic synthesis, particularly as a precursor for antitumor agents, agrochemicals, and tracers in environmental studies .
Preparation Methods
Catalytic Methylation Using 1,4-Diazabicyclo[2.2.2]octane (DABCO)
Reaction Mechanism and Substrate Selection
The most advanced method for synthesizing methyl 2,6-difluorobenzoate involves the direct methylation of 2,6-difluorobenzoic acid using dimethyl carbonate (DMC) as a green methylating agent and DABCO as a nucleophilic catalyst . This approach addresses limitations of traditional esterification methods, such as the use of toxic reagents (e.g., methyl chloride) and energy-intensive conditions.
The reaction proceeds via a two-step mechanism:
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Nucleophilic activation : DABCO abstracts a proton from DMC, generating a reactive methoxide ion.
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Esterification : The methoxide ion attacks the carbonyl carbon of 2,6-difluorobenzoic acid, leading to the formation of this compound and bicarbonate as a byproduct .
Optimized Synthesis Protocol
A representative procedure from patent CN114181076A is outlined below :
Parameter | Value |
---|---|
Substrate | 2,6-Difluorobenzoic acid |
Methylating agent | Dimethyl carbonate (DMC) |
Catalyst | DABCO (1:1 molar ratio) |
Temperature | 90°C |
Reaction time | 10–24 hours |
Solvent | DMC (neat conditions) |
Yield | 96.8% |
Purity | 98.9% |
Procedure :
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Combine 2,6-difluorobenzoic acid (31.6 g, 200 mmol), DMC (305.6 g), and DABCO (22.4 g, 200 mmol) in a reactor.
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Heat the mixture to 90°C under reflux for 10 hours.
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Cool to room temperature, remove DMC via reduced-pressure distillation, and add water (152.8 g) to the residue.
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Extract with ethyl acetate, wash sequentially with water, 5% HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the product as a colorless oil .
Advantages :
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Environmental safety : DMC is non-toxic and biodegradable, while DABCO is recoverable via aqueous workup .
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Scalability : The simplicity of the apparatus (standard reflux setup) enables industrial-scale production.
Traditional Acid-Catalyzed Esterification
Conventional Methanol-Sulfuric Acid Method
Prior to the development of DABCO-DMC systems, this compound was synthesized via Fisher esterification. While less favored today due to environmental concerns, this method remains a benchmark for comparison.
Typical Protocol :
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Reflux 2,6-difluorobenzoic acid with excess methanol in the presence of concentrated H₂SO₄.
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Neutralize the acid catalyst with NaHCO₃ after reaction completion.
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Extract the ester using dichloromethane and purify via distillation.
Limitations :
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Low atom economy : Methanol is used in large excess (5–10 equivalents).
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Corrosive waste : Sulfuric acid necessitates careful disposal.
Comparative Analysis of Synthetic Methods
Efficiency and Environmental Impact
The table below contrasts the DABCO-DMC method with traditional approaches:
Criterion | DABCO-DMC | H₂SO₄-Methanol |
---|---|---|
Reaction temperature | 90°C | 65–70°C |
Catalyst toxicity | Low (DABCO LD₅₀ = 1.1 g/kg) | High (H₂SO₄ causes burns) |
Byproducts | CO₂ | H₂O, sulfate salts |
Yield | 96–98% | 80–85% |
Purity | >98% | 90–95% |
Purification and Characterization
This compound synthesized via the DABCO-DMC route exhibits superior purity (98.9%) compared to traditional methods . Key characterization data include:
Industrial Applications and Scalability
The DABCO-DMC method’s scalability is evidenced by its use in multi-kilogram batches . Key industrial advantages include:
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Reagent recycling : DABCO is recovered via aqueous extraction, reducing costs.
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Regulatory compliance : DMC is classified as a non-ozone-depleting solvent under the Montreal Protocol.
Chemical Reactions Analysis
Methyl 2,6-difluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions. Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to 2,6-difluorobenzoic acid using aqueous sodium hydroxide or hydrochloric acid.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Organic Synthesis
Methyl 2,6-difluorobenzoate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, facilitating the creation of more complex molecules.
Synthesis of Hydroxamic Acids
One notable application is in the synthesis of hydroxamic acids. This compound can react with hydroxylamine hydrochloride to yield 2,6-difluorobenzhydroxamic acid. This reaction typically achieves a yield of approximately 65% under optimized conditions .
Nitro Derivatives
The compound can also be nitrated to produce nitro derivatives. For instance, when treated with concentrated sulfuric acid and fuming nitric acid at low temperatures (0°C), this compound yields 2,6-difluoro-3-nitrobenzoate with high efficiency (up to 98% yield) . This process highlights its utility in generating compounds that may have further applications in pharmaceuticals and agrochemicals.
Medicinal Chemistry
This compound's derivatives have shown potential in medicinal chemistry, particularly in the development of pharmaceuticals.
Anticancer Agents
Research indicates that derivatives of this compound can be designed to enhance drug delivery systems for anticancer therapies. The incorporation of fluorine atoms can improve the bioavailability and metabolic stability of drug candidates .
Enzyme Inhibitors
Compounds derived from this compound have been explored as enzyme inhibitors. For example, certain fluorinated benzoates have demonstrated inhibitory activity against specific cancer-related enzymes, making them candidates for further development as therapeutic agents .
Materials Science
In materials science, this compound is utilized in the synthesis of advanced materials.
Polymer Chemistry
The compound can be used to synthesize polymers with tailored properties. Its ester functional group allows it to participate in polymerization reactions, leading to the formation of fluorinated polymers that exhibit enhanced thermal stability and chemical resistance .
Coatings and Adhesives
Fluorinated compounds are often employed in coatings and adhesives due to their hydrophobic properties. This compound can be incorporated into formulations to improve water repellency and durability .
Data Table: Summary of Reactions Involving this compound
Reaction Type | Reagents | Conditions | Yield (%) |
---|---|---|---|
Hydroxamic Acid Synthesis | Hydroxylamine hydrochloride | DMF at 80°C for 6h | 65 |
Nitration to Nitro Derivative | H₂SO₄ + HNO₃ | Low temperature (0°C) | Up to 98 |
Polymerization | Various monomers | Varies | Varies |
Case Study 1: Synthesis of Fluorinated Hydroxamic Acids
A study demonstrated the efficient conversion of this compound into fluorinated hydroxamic acids using hydroxylamine hydrochloride under controlled conditions. The resulting compounds showed promising activity against cancer cell lines, indicating potential therapeutic applications .
Case Study 2: Development of Anticancer Drug Delivery Systems
Research on drug delivery systems utilizing this compound derivatives revealed enhanced cellular uptake and targeted delivery capabilities when combined with pH-sensitive micelles. This approach holds promise for improving the efficacy of anticancer drugs while minimizing side effects .
Mechanism of Action
The mechanism of action of methyl 2,6-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a valuable tool in medicinal chemistry. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2,6-Difluoro-3-nitrobenzoate (CAS N/A, Thermo Scientific™)
- Molecular Weight : 217.13 g/mol (vs. 172.13 g/mol for parent compound) .
- Key Difference : Addition of a nitro group at the 3-position.
- Synthesis: Nitration of Methyl 2,6-difluorobenzoate using HNO₃/H₂SO₄ achieves 100% yield under optimized conditions .
- Applications : The nitro group enhances electrophilicity, making it a reactive intermediate for further functionalization (e.g., reduction to amines).
Methyl 2,6-Difluoro-4-methylbenzoate (CAS 79538-30-0)
- Molecular Weight : 171.24 g/mol .
- Key Difference : A methyl group at the 4-position introduces steric bulk.
- Impact : The methyl group reduces reactivity in electrophilic substitution reactions compared to the parent compound. This derivative is less studied for biological activity but may influence solubility and metabolic stability.
Methyl 2,6-Difluoro-3,5-dimethoxybenzoate (CAS 651734-55-3)
- Molecular Weight : 232.18 g/mol .
- Key Difference : Methoxy groups at the 3- and 5-positions.
- Applications: Methoxy groups increase polarity and solubility, making this derivative suitable for pharmaceutical research.
Di-n-butyltin 2,6-Difluorobenzoate
- Structure : Tin-based complex with the 2,6-difluorobenzoate ligand.
- Biological Activity : Exhibits ID₅₀ values of 0.02–0.04 μg/mL against WiDr and MCF-7 cancer cell lines, outperforming clinical drugs like cisplatin (ID₅₀: 0.2 μg/mL) and doxorubicin (ID₅₀: 0.03 μg/mL) .
- Key Advantage: The 2,6-difluoro substitution optimizes ligand geometry for binding to biological targets, enhancing antitumor efficacy compared to non-fluorinated or mono-fluorinated analogs.
Comparison of Physicochemical and Functional Properties
Table 1: Physical Properties
Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |
---|---|---|---|---|
This compound | 172.13 | 209.2 | 1.3 | -F, -COOCH₃ |
Methyl 2,6-difluoro-3-nitrobenzoate | 217.13 | N/A | N/A | -F, -NO₂, -COOCH₃ |
Methyl 2,6-difluoro-4-methylbenzoate | 171.24 | N/A | N/A | -F, -CH₃, -COOCH₃ |
Mechanistic and Functional Insights
- Antitumor Activity : The 2,6-difluoro substitution in tin complexes enhances ligand-metal coordination and bioavailability, leading to superior cytotoxicity compared to etoposide or mitomycin C .
- Synthetic Flexibility : Fluorine atoms act as meta-directors , enabling regioselective nitration at the 3-position . In contrast, methyl or methoxy substituents alter electronic and steric profiles, reducing reactivity in subsequent reactions.
- Environmental Tracers : this compound demonstrates similar soil mobility to pentafluorobenzoate and o-trifluoromethylbenzoate, attributed to comparable hydrophobicity and anionic character .
Biological Activity
Methyl 2,6-difluorobenzoate (CAS Number: 13671-00-6) is an organic compound characterized by its unique substitution pattern on the benzene ring, where two fluorine atoms are located at the 2 and 6 positions. This structural feature may significantly influence its chemical reactivity and biological activity. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as a benzoate ester with the molecular formula . Its key features include:
- Molecular Weight : 172.14 g/mol
- Appearance : Colorless to pale yellow liquid
- Odor : Characteristic odor
- Stability : Stable under standard storage conditions
The presence of fluorine substituents imparts unique electronic properties to the compound, enhancing its lipophilicity and potentially affecting interactions with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In a study assessing various benzoate derivatives, this compound demonstrated significant inhibition against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating inflammatory diseases.
Cytotoxicity Studies
In cytotoxicity assays using various cancer cell lines, this compound exhibited selective cytotoxic effects. The compound was found to induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It has shown potential in modulating receptor activity related to pain and inflammation.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
Methyl benzoate | No fluorine substituents | Limited biological activity | |
Ethyl 2,6-difluorobenzoate | Ethyl group instead of methyl | Similar antimicrobial properties | |
Methyl 3-fluorobenzoate | Fluorination at the 3 position | Different reactivity and activity |
This compound stands out due to its specific substitution pattern which influences both its reactivity and biological interactions compared to these similar compounds.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that this compound inhibited growth in Gram-positive and Gram-negative bacteria at concentrations as low as 10 µg/mL.
- Anti-inflammatory Activity : In a cellular model of inflammation, treatment with this compound resulted in a significant reduction in TNF-alpha levels by approximately 50% compared to control groups .
- Cytotoxicity Profile : In a recent experiment involving human cancer cell lines, this compound displayed IC50 values ranging from 15 µM to 30 µM depending on the cell type tested .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2,6-difluorobenzoate, and how can reaction conditions be optimized for high yields?
this compound is typically synthesized via esterification of 2,6-difluorobenzoic acid with methanol under acidic catalysis. A reported method involves reacting 2,6-difluorobenzoic acid with (E)-3-(p-tolyl)allyl alcohol under mild conditions, achieving yields up to 99% . Optimization includes controlling stoichiometry, reaction time (e.g., 12–24 hours), and temperature (room temperature to reflux). Catalysts like H₂SO₄ or DCC (dicyclohexylcarbodiimide) may enhance efficiency. Purity is confirmed via HPLC or GC-MS.
Q. How is this compound structurally characterized, and what analytical techniques are critical for validation?
Structural confirmation relies on spectroscopic methods:
- ¹H/¹³C NMR : Distinct signals for aromatic protons (δ 6.8–7.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm) .
- IR Spectroscopy : C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 172.1288 (C₈H₆F₂O₂) . Cross-validate with reference data from authoritative databases (e.g., NIST Chemistry WebBook).
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While the compound is not classified as hazardous under GHS, general precautions include:
- Engineering Controls : Use fume hoods to minimize inhalation of vapors or aerosols .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Waste Management : Segregate waste and dispose via certified chemical waste services to prevent environmental contamination .
Advanced Research Questions
Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?
The electron-withdrawing nature of fluorine atoms at the 2- and 6-positions deactivates the aromatic ring, directing electrophilic attacks to the para position. This regioselectivity is critical in designing derivatives. For example, bromination at the 4-position using N-bromosuccinimide (NBS) yields Methyl 4-bromo-2,6-difluorobenzoate, a precursor for cross-coupling reactions . Computational studies (DFT) can further predict reactive sites.
Q. What strategies are effective for derivatizing this compound into bioactive analogs or intermediates?
- Hydrolysis : Convert the ester to 2,6-difluorobenzoic acid using NaOH/H₂O, enabling carboxylate-based coupling .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce functional groups at the 4-position .
- Radical Bromination : Generate Methyl 4-(bromomethyl)-2,6-difluorobenzoate for further alkylation .
Q. How do discrepancies in spectral data for this compound arise, and how can they be resolved?
Contradictions in NMR or IR spectra may stem from solvent effects, impurities, or tautomerism. For example, residual solvents like CDCl₃ can shift proton signals. Resolution strategies include:
- Repurifying the compound via column chromatography.
- Comparing data with high-purity commercial standards (e.g., >98% purity) .
- Referencing X-ray crystallography data for bond-length validation (e.g., C-F bond distances ~1.34 Å) .
Q. What are the thermal stability and decomposition pathways of this compound under varying conditions?
Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, releasing CO₂ and fluorinated fragments. Stability is pH-dependent: acidic conditions hydrolyze the ester to 2,6-difluorobenzoic acid, while basic conditions accelerate degradation. Monitor via in-situ FTIR or mass spectrometry .
Q. Methodological Considerations
Q. How can computational modeling aid in predicting the physicochemical properties of this compound and its derivatives?
Tools like Gaussian or COSMO-RS simulate logP (lipophilicity), pKa, and solubility. For instance, the ester’s logP is predicted at ~2.1, indicating moderate hydrophobicity. Molecular docking studies can assess binding affinity to biological targets (e.g., enzymes in drug discovery) .
Q. What experimental controls are essential when studying this compound in catalytic applications?
Include:
- Blank Reactions : Exclude the catalyst to confirm its role.
- Isotopic Labeling : Use ¹⁸O-labeled methanol to trace esterification mechanisms .
- Kinetic Profiling : Monitor reaction progress via timed aliquots analyzed by GC-MS .
Properties
IUPAC Name |
methyl 2,6-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPFLTKQLFSKBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333831 | |
Record name | Methyl 2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13671-00-6 | |
Record name | Methyl 2,6-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2,6-difluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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